

BO-1165: A Retrospective Efficacy Analysis Against Ceftazidime-Resistant Strains

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Compound of Interest

Compound Name: BO-1165

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A Historical Look at a Novel Monobactam's Potential

In the mid-1980s, a new monobactam antibiotic, **BO-1165**, emerged from Banyu Pharmaceutical Co., Ltd. as a promising agent against Gram-negative bacteria. This guide provides a comparative analysis of **BO-1165**'s efficacy, with a focus on its activity against strains with resistance to ceftazidime, based on the available scientific literature from that era. It is important to note that research and development of **BO-1165** appear to have been discontinued, as no recent studies have been published. Therefore, this guide serves as a historical comparison rather than a reflection of current therapeutic alternatives.

In-Vitro Efficacy of BO-1165 Compared to Other Beta-Lactams (c. 1986)

The primary measure of in-vitro efficacy for antibiotics is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC₅₀ values (the concentration required to inhibit the growth of 50% of tested isolates) for **BO-1165** and comparator antibiotics against various Gram-negative bacteria as reported in studies from 1986.

Bacterium	BO-1165 (mg/L)	Aztreonam (mg/L)	Ceftazidime (mg/L)	Cefotaxime (mg/L)
Escherichia coli	≤0.125	-	-	-
Salmonella spp.	≤0.125	-	-	-
Shigella spp.	≤0.125	-	-	-
Klebsiella pneumoniae	≤0.125	-	-	-
Serratia marcescens	-	-	-	-
Proteus mirabilis	≤0.125	-	-	-
Proteus vulgaris	≤0.125	-	-	-
Providencia rettgeri	≤0.125	-	-	-
Providencia stuartii	≤0.125	-	-	-
Yersinia enterocolitica	≤0.125	-	-	-
Haemophilus influenzae	≤0.125	-	-	-
Neisseria gonorrhoeae	≤0.125	-	-	-
Pseudomonas aeruginosa	3.12	-	-	-
Pseudomonas cepacia	1.56	-	-	-

Data is compiled from studies published in 1986.[\[1\]](#)[\[2\]](#)[\[3\]](#) A '-' indicates that specific comparative data was not available in the abstracts.

Efficacy Against Beta-Lactamase Producing Strains

BO-1165 demonstrated good stability against many plasmid- and chromosomally-mediated beta-lactamases, a key mechanism of resistance to beta-lactam antibiotics like ceftazidime.[1] [4] However, its efficacy was reduced against strains of *Enterobacter* and *Citrobacter freundii* with derepressed beta-lactamase production, which also showed higher MICs to aztreonam and ceftazidime.[3]

Resistant Strain Profile	BO-1165 MIC Range (µg/ml)
<i>Enterobacter</i> spp. (derepressed beta-lactamase)	4 - 32
<i>Citrobacter freundii</i> (derepressed beta-lactamase)	4 - 32

Data is from a 1986 study and reflects the understanding of resistance at that time.[3]

Experimental Protocols

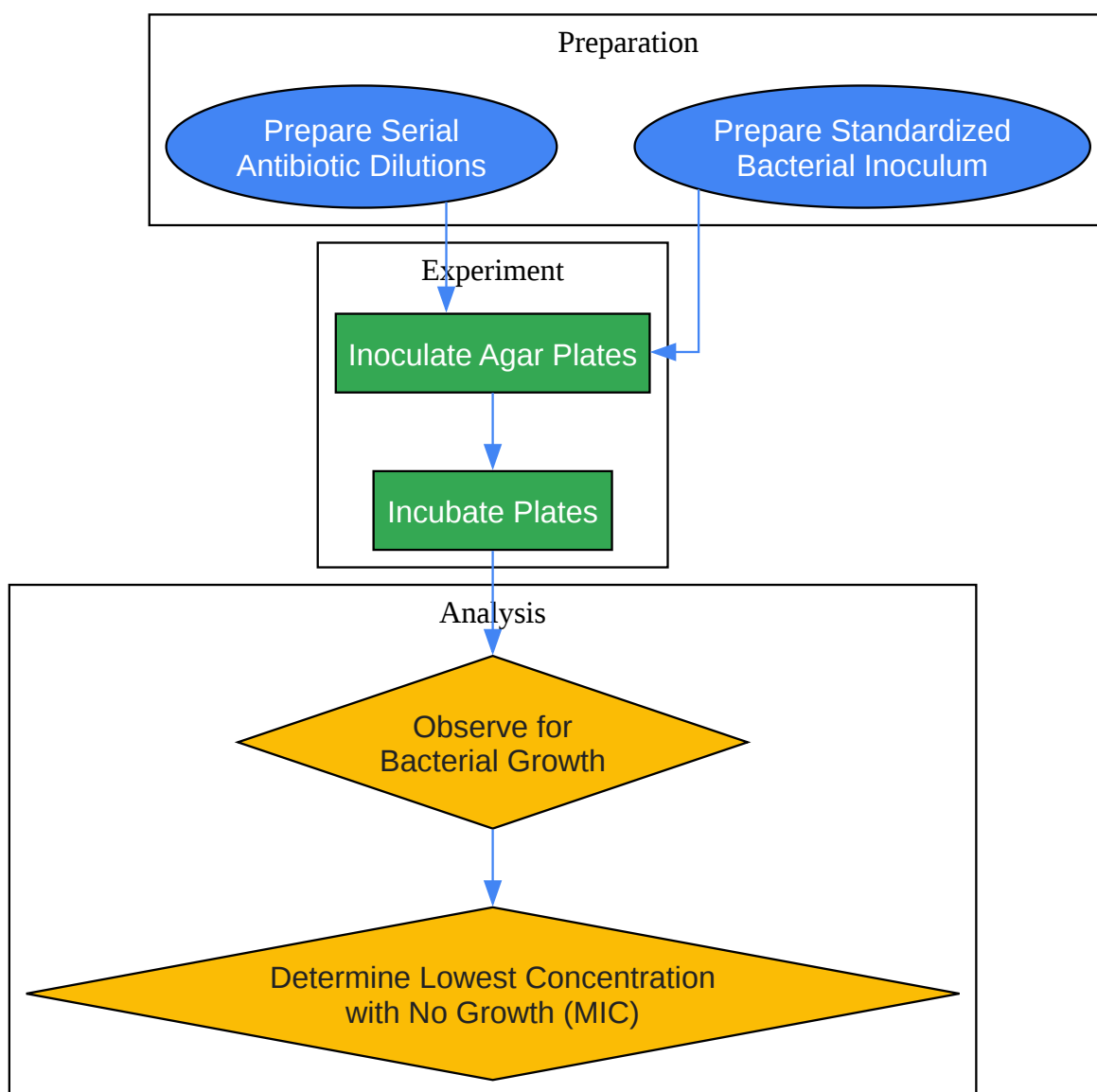
The data presented is based on in-vitro studies conducted in the mid-1980s. The general experimental protocols, as inferred from the available literature, are outlined below.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of **BO-1165** and comparator antibiotics was determined using the agar dilution method. This standard microbiology technique involves the following steps:

- **Preparation of Antibiotic Plates:** A series of agar plates were prepared, each containing a different, twofold serial dilution of the antibiotic being tested.
- **Inoculum Preparation:** The bacterial strains to be tested were cultured in a suitable broth medium to a standardized turbidity, corresponding to a specific number of colony-forming units (CFU) per milliliter.
- **Inoculation:** The surface of each antibiotic-containing agar plate was inoculated with the standardized bacterial suspension.

- Incubation: The inoculated plates were incubated at a controlled temperature (typically 35-37°C) for 18-24 hours.
- Result Interpretation: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited the visible growth of the bacteria on the agar plate.



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Workflow for MIC Determination.

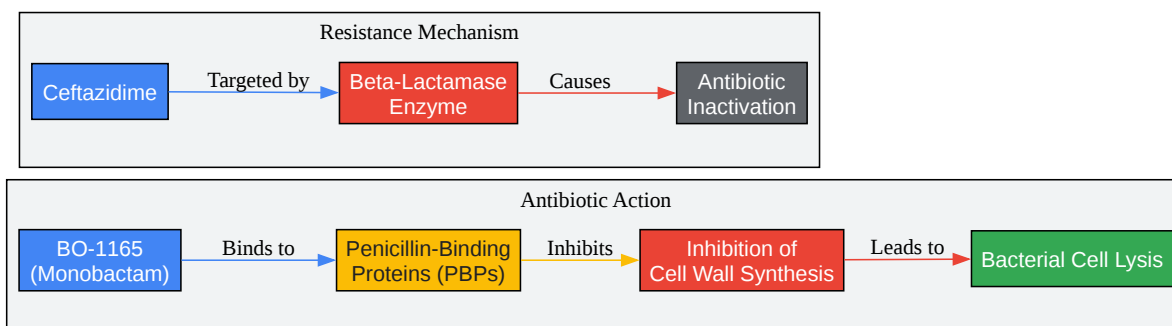
Beta-Lactamase Stability Testing

The stability of **BO-1165** to beta-lactamases was assessed by incubating the compound with isolated beta-lactamase enzymes and measuring the rate of hydrolysis. This likely involved spectrophotometric methods to detect the breakdown of the beta-lactam ring.

Mechanism of Action and Resistance

BO-1165, as a monobactam, exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.

Ceftazidime resistance is often mediated by beta-lactamase enzymes, which inactivate the antibiotic by hydrolyzing its beta-lactam ring. **BO-1165's** stability to many of these enzymes was a key feature of its potential efficacy against resistant strains.



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BO-1165 Action and Ceftazidime Resistance.

Modern Alternatives for Ceftazidime-Resistant Infections

While **BO-1165** showed promise in the 1980s, the landscape of antibiotic resistance has evolved significantly. For contemporary researchers and drug development professionals, the focus for treating infections caused by ceftazidime-resistant Gram-negative bacteria has shifted to newer agents. These include combinations of beta-lactams with novel beta-lactamase inhibitors that can overcome a broader spectrum of resistance mechanisms.

Examples of modern alternatives include:

- Ceftazidime-avibactam: A combination of a third-generation cephalosporin with a novel non-beta-lactam beta-lactamase inhibitor.
- Meropenem-vaborbactam: A carbapenem combined with a boronic acid-based beta-lactamase inhibitor.
- Imipenem-cilastatin-relebactam: A carbapenem and a renal dehydropeptidase inhibitor combined with a diazabicyclooctane beta-lactamase inhibitor.

A direct comparison of **BO-1165**'s efficacy with these modern agents is not feasible due to the lack of contemporary data for **BO-1165**.

Conclusion

BO-1165 was a monobactam antibiotic with potent in-vitro activity against a wide range of Gram-negative bacteria, including some strains that were resistant to other beta-lactams of its time. Its stability against many beta-lactamases was a key characteristic. However, the absence of recent research suggests its development was not pursued. This retrospective guide highlights the historical context of antibiotic discovery and the continuous need for novel agents to combat the ever-evolving mechanisms of bacterial resistance.

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- To cite this document: BenchChem. [BO-1165: A Retrospective Efficacy Analysis Against Ceftazidime-Resistant Strains]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667344#bo-1165-efficacy-against-ceftazidime-resistant-strains]

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